trans-2,5-Diazabicyclo[4.2.0]octane 2hcl
Description
trans-2,5-Diazabicyclo[4.2.0]octane 2HCl is a bicyclic amine hydrochloride salt characterized by a fused 6- and 4-membered ring system. The compound contains two nitrogen atoms at the 2- and 5-positions of the bicyclo[4.2.0]octane scaffold, with a trans-configuration across the fused rings. This structure imparts unique stereochemical and electronic properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in industrial applications .
Synthetic routes often involve tert-butyl carbamate (Boc)-protected intermediates, such as tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, which are subsequently deprotected to yield the free base. The hydrochloride salt is then formed via acidification . Key physical properties include a molecular formula of C₆H₁₂N₂·2HCl (inferred from analogous bicyclic compounds) and a molecular weight of ~200 g/mol. Its hygroscopic nature necessitates storage under anhydrous conditions .
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
(1R,6R)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m1../s1 |
InChI Key |
YDHHOMAODDKZOZ-BNTLRKBRSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]1NCCN2.Cl.Cl |
Canonical SMILES |
C1CC2C1NCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamine Precursors
The bicyclic architecture of trans-2,5-diazabicyclo[4.2.0]octane is most directly accessed via cyclization reactions between diamine precursors and bifunctional electrophiles. A representative approach involves reacting 1,2-diaminocyclohexane with 1,4-dibromobutane in the presence of a base such as potassium carbonate (Figure 1). The reaction proceeds through a nucleophilic substitution mechanism, where the diamine attacks the terminal carbons of the dihalide, forming the bicyclic core.
Reaction Conditions:
The moderate yields are attributed to competing polymerization side reactions, which can be mitigated by slow addition of the dihalide and rigorous exclusion of moisture. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel.
Reduction of Diazanorbornene Derivatives
Diazanorbornene systems serve as precursors for the target compound through selective hydrogenation. For example, 2,5-diazabicyclo[2.2.1]hept-2-ene undergoes catalytic hydrogenation over palladium on carbon (Pd/C) in acidic media to yield the saturated bicyclic structure (Figure 2).
Optimization Insights:
The stereochemical outcome (trans configuration) is controlled by the preferential adsorption of the less hindered face of the norbornene derivative onto the catalyst surface. This method is advantageous for scalability, as it avoids harsh reagents and enables facile catalyst recovery.
Thermolysis of Azo Compounds
Thermal decomposition of azo compounds provides a radical-mediated pathway to construct the bicyclic framework. Azo precursors such as 1,2-di(cyclohex-1-en-1-yl)diazene undergo thermolysis at 120–150°C, generating nitrogen gas and transient diradical intermediates that recombine to form the diazabicyclo[4.2.0]octane skeleton (Figure 3).
Critical Parameters:
- Temperature: 140°C (optimal for regioselectivity)
- Solvent: Toluene or xylene
- Duration: 6–8 hours
- Yield: 25–30%
While yields are modest, this method excels in stereochemical fidelity, as the rigid transition state during recombination ensures exclusive formation of the trans isomer. Byproducts include polymeric residues, necessitating rigorous chromatographic purification.
Hydroboration-Oxidation Strategies
Hydroboration-oxidation of dienamine precursors offers a stereocontrolled route to the target compound. For instance, treatment of 1,5-dien-3-amine with borane-dimethyl sulfide (BH₃·SMe₂) followed by oxidative workup with hydrogen peroxide yields the bicyclic diol intermediate, which is subsequently converted to the diazabicyclo structure via dehydration and amination (Figure 4).
Stepwise Details:
- Hydroboration: BH₃·SMe₂ in tetrahydrofuran (THF), 0°C → room temperature
- Oxidation: H₂O₂/NaOH, 0°C → 40°C
- Dehydration: H₂SO₄, 100°C
- Amination: NH₃/MeOH, 60°C
This multistep sequence allows precise control over stereochemistry but requires careful handling of air-sensitive intermediates.
Industrial-Scale Synthesis
Large-scale production of trans-2,5-diazabicyclo[4.2.0]octane dihydrochloride employs continuous-flow reactors to enhance efficiency and safety. Key steps include:
- Continuous Cyclization: A mixture of 1,2-diaminocyclohexane and 1,4-dibromobutane is pumped through a heated reactor (80°C) with inline neutralization of HBr.
- Automated Crystallization: The crude product is precipitated via pH adjustment and isolated using centrifugal filtration.
- Yield: 50–55% with >99% purity.
This method reduces solvent waste and improves reproducibility, making it ideal for pharmaceutical manufacturing.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Diamine Cyclization | 35–45 | 95–98 | Moderate | Moderate |
| Norbornene Hydrogenation | 60–70 | 98–99 | High | High |
| Azo Thermolysis | 25–30 | 90–92 | Low | Excellent |
| Hydroboration-Oxidation | 40–50 | 94–96 | Moderate | High |
| Industrial Flow Process | 50–55 | >99 | High | Moderate |
Hydrogenation of norbornene derivatives offers the best balance of yield and scalability, while azo thermolysis remains preferred for stereochemical precision in small-scale applications.
Chemical Reactions Analysis
Types of Reactions: trans-2,5-Diazabicyclo[4.2.0]octane 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives with altered nitrogen functionalities.
Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.
Scientific Research Applications
While the specific compound "trans-2,5-Diazabicyclo[4.2.0]octane 2HCl" is not directly addressed in the provided search results, the broader applications of diazabicyclo[4.2.0]octane derivatives can be inferred from the information available.
Scientific Research Applications
- GLP-1 Receptor Modulators: Certain 2,5-diazabicyclo[4.2.0]octanes are being explored as Glucagon-Like Peptide-1 (GLP-1) receptor modulators for treating cardiovascular and metabolic diseases, particularly type 2 diabetes .
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Diazabicyclo[4.2.0]octanes have been studied for their activity as nicotinic acetylcholine receptor agonists, specifically targeting the hα4β2 and hα3β4 subtypes .
- The hα4β2 subtype is a therapeutic target for analgesics .
- Activity at the hα3β4 subtype is linked to side effects on gastrointestinal and cardiovascular systems .
- Quantitative structure-activity relationship (QSAR) studies have been conducted to develop compounds with activity for α4β2 but low potency for α3β4 subtypes, potentially leading to analgesics with fewer side effects .
- Synthesis of Azabicyclo[3.2.1]octanes: Azabicyclo[3.2.1]octanes can be synthesized from chiral pools using ring-closing metathesis (RCM) and cycloaddition reactions .
- Crystals of Diazabicyclooctane Derivatives: Diazabicyclooctane derivatives are used in the creation of different crystal forms, which can have applications in pharmaceutical development .
- Synthesis processes: Diazabicyclooctane compounds can be prepared through various chemical processes .
Mechanism of Action
The mechanism of action of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl involves its interaction with specific molecular targets, such as GLP-1 receptors. By binding to these receptors, the compound can modulate their activity, leading to increased insulin secretion and improved glucose metabolism. This interaction is mediated through specific pathways that involve receptor activation and downstream signaling events .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Diazabicyclo Compounds
Key Comparative Insights
Ring Strain and Reactivity :
- The [4.2.0] system (trans-2,5-Diazabicyclo[4.2.0]octane) exhibits moderate ring strain due to the fused 6- and 4-membered rings, enhancing its reactivity in nucleophilic substitutions compared to the less strained [2.2.2]octane derivatives .
- The [2.2.1]heptane system (e.g., (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane) has higher strain, favoring ring-opening reactions in catalytic cycles .
Stereochemical Influence :
- The trans-configuration in [4.2.0]octane 2HCl creates distinct diastereomeric environments, critical for chiral ligand design. In contrast, [2.2.2]octane derivatives adopt planar geometries, limiting stereochemical diversity .
- Chiral [2.2.1]heptane derivatives (e.g., (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride) are prized for enantioselective synthesis .
Functional Group Compatibility: Boc-protected derivatives (e.g., tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate) are preferred for stepwise synthesis due to their stability under basic conditions. Deprotection yields reactive amines for salt formation . Benzyl-protected analogs (e.g., 2,5-dibenzyl-2,5-diazabicyclo[2.2.2]octane) are intermediates in hydrogenolysis-driven deprotection strategies .
Thermal and Chemical Stability :
Q & A
Basic Research Questions
Q. What established synthetic routes are available for trans-2,5-Diazabicyclo[4.2.0]octane 2HCl, and how do enzymatic and chemical methods compare in yield and stereoselectivity?
- Methodological Answer : Synthesis of bicyclo systems often involves cyclization strategies, such as ring-closing metathesis or acid-catalyzed intramolecular reactions. Enzymatic routes (e.g., fermentation-based processes in the C12P subclass) may offer stereoselectivity advantages but require optimization of microbial strains and reaction conditions . Chemical synthesis, while faster, may necessitate chiral auxiliaries or catalysts to control stereochemistry. Comparative studies using Design of Experiments (DoE) can quantify yield and selectivity trade-offs .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the bicyclic framework and proton environments. For example, coupling constants in NOESY/ROESY experiments help verify trans-stereochemistry .
- X-ray Crystallography : Resolves absolute stereochemistry and salt formation (e.g., HCl coordination) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What critical parameters should be prioritized when optimizing reaction conditions for this compound’s synthesis?
- Methodological Answer : Use Response Surface Methodology (RSM) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a Box-Behnken design can identify optimal conditions for cyclization steps, minimizing byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR shifts) for stereoisomers of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl?
- Methodological Answer :
- Dynamic NMR Analysis : Probe temperature-dependent conformational changes to reconcile shifts.
- DFT Refinement : Incorporate solvent effects and relativistic corrections into computational models.
- Statistical Validation : Apply multivariate analysis to distinguish experimental noise from genuine discrepancies .
Q. What role does the bicyclo[4.2.0]octane framework play in the compound’s catalytic activity compared to DABCO derivatives (e.g., diazabicyclo[2.2.2]octane)?
- Methodological Answer : The larger ring size in bicyclo[4.2.0]octane increases ring strain, potentially enhancing Lewis basicity. Compare catalytic efficiency in benchmark reactions (e.g., Knoevenagel condensation) using kinetic studies. Steric effects from the trans-configuration may also influence substrate binding .
Q. How do salt formation protocols (e.g., HCl addition) affect crystallinity and solubility in polar solvents?
- Methodological Answer :
- Salt Screening : Test counterions (e.g., trifluoroacetate vs. HCl) via slurry experiments to identify stable crystalline forms.
- Solubility Studies : Use phase diagrams to correlate HCl stoichiometry with solubility in aqueous/organic mixtures. Evidence from similar bicyclo systems suggests HCl salts improve stability but may reduce solubility in non-polar media .
Q. What strategies mitigate degradation during storage, particularly under hygroscopic or thermally sensitive conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring.
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres to prevent hydrolysis. Safety protocols for hygroscopic materials, such as desiccated storage, are critical .
Comparative and Mechanistic Questions
Q. How does the stereoelectronic profile of trans-2,5-Diazabicyclo[4.2.0]octane 2HCl compare to cephalosporin-related bicyclo systems (e.g., 5-thia-1-azabicyclo[4.2.0]octane)?
- Methodological Answer : Use Natural Bond Orbital (NBO) analysis to compare electron distribution. The absence of sulfur in the diazabicyclo system reduces π-backbonding capacity, altering reactivity in nucleophilic substitutions .
Q. Can this compound serve as a chiral scaffold for asymmetric synthesis? What functionalization strategies preserve its stereochemical integrity?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during functionalization, as demonstrated in related diazabicyclo systems .
- Stereochemical Monitoring : Employ circular dichroism (CD) or chiral HPLC to track enantiopurity during derivatization.
Data and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
